molecular formula C8H8FNO2 B12309613 Methyl 6-fluoro-4-methylpyridine-3-carboxylate

Methyl 6-fluoro-4-methylpyridine-3-carboxylate

Cat. No.: B12309613
M. Wt: 169.15 g/mol
InChI Key: ZAXVCGWNLQTDRU-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-methylpyridine-3-carboxylate (CAS 1803826-73-4) is a fluorinated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 8 FNO 2 and a molecular weight of 169.15 g/mol, serves as a versatile building block for the synthesis of various bioactive molecules . Its structure features a fluorine atom at the 6-position and a methyl ester at the 3-position of the 4-methylpyridine ring, which are key functional groups for further chemical modifications . The primary research value of this compound lies in its application for developing potential pharmaceuticals, including compounds with anti-inflammatory, antiviral, and anticancer activities . The strategic incorporation of the fluorine atom is a common practice in drug design, as it can enhance the molecule's lipophilicity, improve its metabolic stability, and increase binding affinity and selectivity to biological targets due to its high electronegativity . The methyl ester group provides a handle for derivatization, for example, through hydrolysis to the corresponding acid or conversion to amides . In biological systems, the mechanism of action for derivatives of this compound often involves interactions with specific enzymes or receptors, potentially acting as an inhibitor or activator to modulate critical biological pathways . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl 6-fluoro-4-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3

InChI Key

ZAXVCGWNLQTDRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)OC)F

Origin of Product

United States

Preparation Methods

Bromination of Pyridine Precursors

The first step involves bromination of 2-hydroxyl-5-nitro-6-picoline using tribromophosphine oxide (POBr₃) in acetonitrile at 110–130°C for 3 hours. This exothermic reaction achieves a 92.8% yield of 2-bromo-6-methyl-5-nitropyridine, confirmed by extraction with dichloromethane and drying over anhydrous sodium sulfate.

Reaction Conditions:

  • Reagent: POBr₃ (2.0 equivalents)
  • Solvent: Acetonitrile
  • Temperature: 110–130°C
  • Time: 3 hours
  • Workup: Quenching with ice-water, neutralization with NaHCO₃, extraction, and drying.

Fluorination via Hydrogenation

The brominated intermediate undergoes catalytic hydrogenation with Raney nickel under 40 psi H₂ pressure in methanol for 5 hours, yielding 2-fluoro-5-amino-6-picoline (90% yield). Subsequent oxidation and esterification with methanol in acidic conditions produce the target compound.

Key Parameters:

  • Catalyst: Raney nickel (15 g per 150 mL methanol)
  • Pressure: 40 psi H₂
  • Temperature: Ambient
  • Yield: 90% after recrystallization.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors mitigate exothermic risks during bromination, while advanced purification (e.g., simulated moving bed chromatography) enhances product purity.

Continuous Flow Bromination

Tribromophosphine oxide and acetonitrile are fed continuously into a reactor maintained at 120°C, with residence times calibrated to 3 hours. This method reduces thermal degradation and improves yield consistency.

Esterification Optimization

Esterification of the carboxylic acid intermediate employs methanol and sulfuric acid in a reactive distillation setup, removing water to shift equilibrium toward ester formation. This achieves >95% conversion under mild conditions.

Comparative Analysis of Methods

Table 1 summarizes key preparation routes:

Method Key Steps Yield Advantages Limitations
Baltz-Schiemann Bromination → Hydrogenation 83.5%* High selectivity; scalable Requires high-pressure H₂
Nucleophilic Substitution Halogenation → Fluoride displacement ~70% Mild conditions; no metal catalysts Lower regioselectivity in some solvents
Continuous Flow Bromination in flow reactor 90% Safety; consistent output High initial equipment cost

*Overall yield calculated from sequential steps.

Mechanistic Insights and Side Reactions

Bromination Mechanism

Tribromophosphine oxide acts as both a Lewis acid and brominating agent, facilitating electrophilic aromatic substitution. Nitro groups direct bromination to the ortho position, as observed in the precursor 2-hydroxyl-5-nitro-6-picoline.

Hydrogenation Side Products

Over-hydrogenation may reduce the pyridine ring to piperidine, necessitating precise control of H₂ pressure and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 6-fluoro-4-methylpyridine-3-carboxylate serves as a crucial building block in the synthesis of pharmaceuticals. Its structural properties facilitate the development of compounds with potential anti-inflammatory , antiviral , and anticancer activities. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, which can improve pharmacological efficacy and selectivity.

Mechanism of Action
The mechanism through which this compound exerts its effects often involves interactions with specific enzymes or receptors. For instance, it can modulate the activity of certain biological pathways by acting as an inhibitor or activator, depending on the target. The unique positioning of the fluorine and methyl groups significantly influences these interactions.

Biological Studies

Cellular Interaction Studies
Research has focused on how this compound interacts with various biological systems. Studies have demonstrated its role in influencing cellular processes, including signal transduction pathways and metabolic reactions. This compound's ability to alter enzyme activity makes it a valuable tool for investigating biochemical mechanisms in cells.

Case Study: Enzyme Inhibition
A recent study highlighted the compound's effectiveness in inhibiting a specific enzyme involved in metabolic pathways. This inhibition can lead to altered cellular responses, providing insights into potential therapeutic applications.

Industrial Chemistry

Agrochemical Development
In industrial chemistry, this compound is utilized in the formulation of agrochemicals. Its properties make it suitable for developing herbicides and pesticides that target specific plant processes without adversely affecting non-target species.

Table 1: Synthetic Routes for this compound

StepReaction TypeConditions
FluorinationBaltz-Schiemann ReactionControlled temperature
OxidationChemical OxidationUse of oxidizing agents
EsterificationEsterification ReactionAcid catalyst presence

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methyl group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 6-fluoro-4-methylpyridine-3-carboxylate with structurally related pyridine carboxylates and their key properties:

Compound Name Substituents (Positions) Molecular Features Key Properties/Applications Reference
This compound -F (6), -CH₃ (4), -COOCH₃ (3) Fluorine enhances stability and lipophilicity; methyl ester allows derivatization Potential pharmaceutical intermediate -
Methyl 6-chloro-5-methylpyridine-3-carboxylate -Cl (6), -CH₃ (5), -COOCH₃ (3) Chlorine increases electronegativity; higher reactivity in nucleophilic substitutions Used in cross-coupling reactions
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate -CF₃ (6), -CH₃ (4), -COOEt (3), -2-oxo Trifluoromethyl group boosts electron-withdrawing effects; dihydropyridine core influences redox activity Candidate for antifungal agents
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride -(CH₂NHCH₃) (6), -COOCH₃ (3) Aminoethyl side chain enables hydrogen bonding; hydrochloride salt improves solubility Pharmaceutical applications (e.g., enzyme inhibitors)
1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide -F (4-Ph), -CH₃ (3,6), -CONHNH₂ (4) Fluorophenyl and hydrazide groups enhance binding to biological targets Anticancer or antimicrobial research

Key Observations:

Substituent Effects: Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (compared to chlorine) reduce steric hindrance and improve metabolic stability. For example, 3′-fluoro-4-dimethylaminoazobenzene derivatives exhibit higher carcinogenic activity than chloro analogs due to enhanced electrophilicity . Methyl Ester vs. Ethyl Ester: Ethyl esters (e.g., in ) may offer slower hydrolysis rates in vivo, prolonging drug activity, whereas methyl esters are more reactive in synthetic modifications .

Biological Activity: Fluorine at position 6 in pyridine derivatives is associated with improved bioavailability and target affinity. For instance, 4′-fluoro-4-dimethylaminoazobenzene showed rapid binding to hepatic proteins, correlating with its carcinogenic potency . Trifluoromethyl groups (e.g., in ) enhance oxidative stability but may increase toxicity risks due to bioaccumulation .

Synthetic Utility :

  • This compound’s ester group facilitates synthetic versatility, similar to compounds in and , which are intermediates for hydrazides or amides .

Hydrogen Bonding and Crystal Packing :

  • Fluorine’s ability to participate in weak hydrogen bonds (C-F⋯H interactions) can influence crystallization behavior, as seen in studies on hydrogen-bonded networks . This property is critical for designing stable co-crystals in drug formulations.

Biological Activity

Methyl 6-fluoro-4-methylpyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C_8H_8FNO_2
  • Molecular Weight : 184.17 g/mol
  • CAS Number : 1803826-73-4

The compound features a pyridine ring substituted with a fluorine atom and a methyl group, which significantly influences its biological activity and chemical reactivity. The positioning of the fluorine atom is particularly notable as it enhances binding affinity to various biological targets.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : It acts as a competitive inhibitor of nicotinate phosphoribosyltransferase (NPRT), an enzyme essential for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). By inhibiting NPRT, the compound can modulate NAD+ levels, impacting cellular energy metabolism and DNA repair processes.
  • Induction of Apoptosis : In cancer cell lines, this compound has been shown to induce apoptosis through intrinsic apoptotic pathways, regulating pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Bacillus subtilis30

These findings suggest that the compound exhibits moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .

Case Studies

  • Cancer Research : A study demonstrated that this compound effectively induced apoptosis in human cancer cell lines, showcasing its potential as an anticancer agent. The study reported that treatment led to increased levels of reactive oxygen species (ROS), contributing to cell death.
  • Enzyme Interaction Studies : Research involving enzyme kinetics revealed that the compound's binding affinity to NPRT was significantly higher than that of other similar compounds, indicating its potential as a selective inhibitor in therapeutic applications targeting NAD+ metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 3-fluoropyridine-4-carboxylateFluorine at position 3Different pharmacological properties
Methyl 4-chloro-6-fluoro-3-formyl-2-pyridinecarboxylateContains both chlorine and fluorineEnhanced reactivity due to multiple halogen substituents

The specific combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

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